molecular formula C16H14N2O2 B2915840 N-(2-methoxyphenyl)-1H-indole-3-carboxamide CAS No. 866132-52-7

N-(2-methoxyphenyl)-1H-indole-3-carboxamide

Cat. No. B2915840
CAS RN: 866132-52-7
M. Wt: 266.3
InChI Key: OEFDFZJLNWVOGO-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-1H-indole-3-carboxamide” is a complex organic compound. Based on its name, it likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine group) .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of precursors with different amines in the presence of suitable catalysts and conditions . For example, Schiff base derivatives have been synthesized from reactions involving precursors, demonstrating the feasibility of generating complex structures through condensation reactions .


Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-methoxyphenyl)-1H-indole-3-carboxamide” has been studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule . These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity .


Chemical Reactions Analysis

Compounds similar to “N-(2-methoxyphenyl)-1H-indole-3-carboxamide” undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes . These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers .


Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.

Scientific Research Applications

Leishmaniasis Treatment

“N-(2-methoxyphenyl)-1H-indole-3-carboxamide” has been studied for its potential use in the treatment of leishmaniasis . It has shown to have an IC50 value in the micromolar range against L. mexicana, a parasite that causes leishmaniasis . The compound also inhibited 68.27% of the activity of recombinant L. mexicana arginase .

Inducing Parasite Apoptosis

The compound has been found to trigger the production of reactive oxygen species (ROS) and induce apoptosis in parasites . This could potentially be used to develop new treatments for parasitic infections .

In Vivo Leishmanicidal Activity

Studies have shown that “N-(2-methoxyphenyl)-1H-indole-3-carboxamide” has in vivo leishmanicidal activity . It reduced 71% of the parasite load of L. mexicana in an experimental model of cutaneous leishmaniasis .

Ultrastructural Changes in Parasites

The compound induces several ultrastructural changes in parasites, such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization . These changes could potentially be exploited for the development of new antiparasitic drugs .

Fluorescent Probe for Nickel Ions

“N-(2-methoxyphenyl)-1H-indole-3-carboxamide” has been used as a fluorescent probe for the selective detection of Ni2+ in mixed aqueous-organic solution . This could be useful in environmental monitoring and biomedical research .

In Vitro Monitoring of Nickel Ions

The compound has been explored for its applicability in in vitro monitoring of nickel ions inside living cells using L-929 cells . This could potentially be used in studies investigating the role of nickel ions in biological processes .

Safety and Hazards

Safety data for similar compounds suggest that they may cause respiratory irritation, skin irritation, and serious eye irritation. They may also be toxic if inhaled or swallowed .

Future Directions

The development of new drugs and the identification of new targets are urgently needed due to the adverse side effects and drug resistance of currently available treatments. Therefore, compounds like “N-(2-methoxyphenyl)-1H-indole-3-carboxamide” could potentially be explored for their therapeutic potential .

properties

IUPAC Name

N-(2-methoxyphenyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-15-9-5-4-8-14(15)18-16(19)12-10-17-13-7-3-2-6-11(12)13/h2-10,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFDFZJLNWVOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665980
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methoxyphenyl)-1H-indole-3-carboxamide

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